

A Comprehensive Literature Review for Researchers, Scientists, and Drug Development Professionals

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Compound of Interest

Compound Name: Sanggenon C

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Sanggenon C, a complex flavonoid and Diels-Alder adduct isolated from the root bark of Morus species like Morus alba (white mulberry), has garnered significant attention in the scientific community.[1][2] Its intricate polyphenolic structure contributes to a wide array of pharmacological activities, positioning it as a promising candidate for further investigation in drug discovery and development.[1] This document provides a comprehensive review of the existing research on **Sanggenon C**, detailing its biological effects, mechanisms of action, and the experimental protocols used in its evaluation.

Anti-Cancer Activity

Sanggenon C has demonstrated potent anti-cancer effects across various cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation.[3][4][5]

Colorectal Cancer

In colorectal cancer (CRC) cells (LoVo, HT-29, and SW480), **Sanggenon C** inhibits proliferation in a dose- and time-dependent manner.[3][6] The primary mechanism involves the induction of apoptosis through the mitochondrial pathway.[3][6] Treatment with **Sanggenon C** leads to an increase in reactive oxygen species (ROS) generation and intracellular Ca²⁺ levels, coupled with an inhibition of nitric oxide (NO) production via the downregulation of inducible nitric oxide synthase (iNOS) expression.[3][7] This cascade results in a decrease in

the anti-apoptotic protein Bcl-2, promoting the release of cytochrome C and subsequent activation of caspases.[3]

Table 1: Effects of **Sanggenon C** on Colorectal Cancer Cells

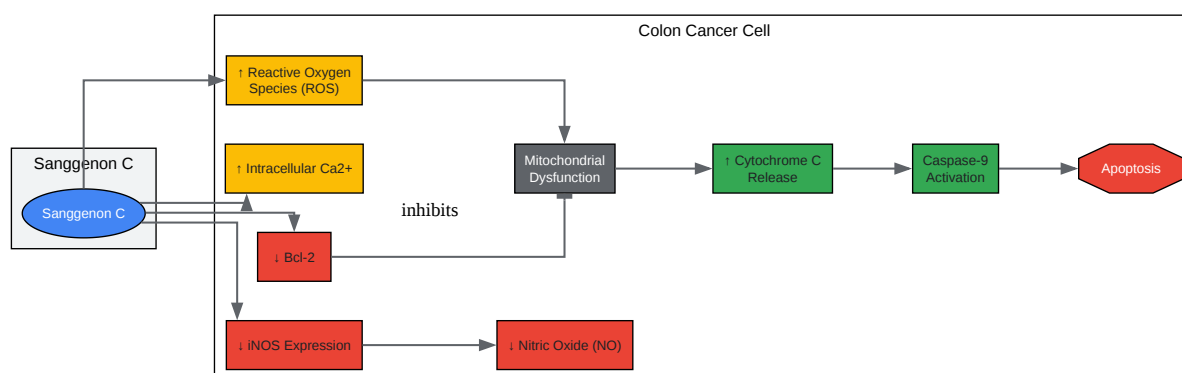
Cell Line	Assay	Concentration(s)	Observed Effect	Reference
LoVo, HT-29, SW480	CCK-8 Cell Viability	0, 5, 10, 20, 40, 80 μ M	Inhibition of proliferation	[3][6]
HT-29	Flow Cytometry	10, 20, 40 μ M	Induction of apoptosis	[3][6]
HT-29	Western Blot	Not specified	Inhibition of iNOS and Bcl-2 expression, increase in Cytochrome C	[3]
Xenograft Colon Tumor	In vivo	Low, Mid, High Doses	Significant suppression of tumor growth	[3]

Experimental Protocol: Induction of Apoptosis in HT-29 Cells[3]

- **Cell Culture:** HT-29 human colon cancer cells were cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics at 37°C in a 5% CO₂ incubator.
- **Treatment:** Cells were treated with varying concentrations of **Sanggenon C** (10, 20, 40 μ M) for specified time points.
- **Apoptosis Assay:** Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry analysis.
- **Western Blotting:** Protein levels of iNOS, Bcl-2, and Cytochrome C were determined. Cells were lysed, and protein concentrations were measured. Equal amounts of protein were

separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) kit.

Signaling Pathway: Mitochondrial Apoptosis in Colon Cancer



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Caption: **Sanggenon C** induces apoptosis in colon cancer cells.

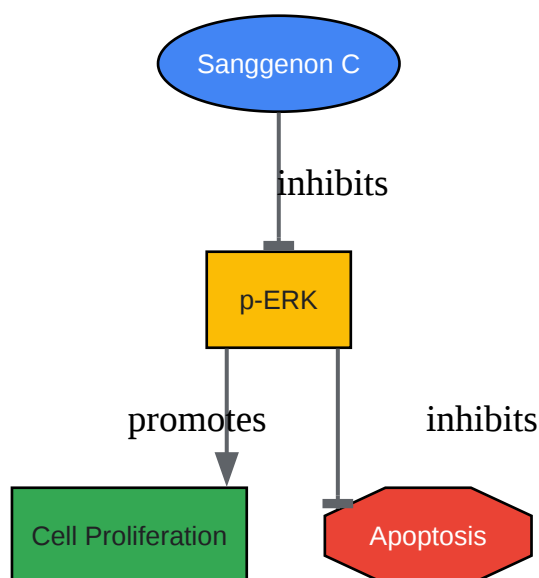
Gastric Cancer

In human gastric cancer (GC) cells (HGC-27 and AGS), **Sanggenon C** inhibits proliferation and induces apoptosis by blocking the ERK signaling pathway.[4] This leads to cell cycle arrest in the G0/G1 phase, evidenced by decreased levels of CDK4 and cyclin D1.[4]

Table 2: Effects of **Sanggenon C** on Gastric Cancer Cells

Cell Line	Assay	Concentration(s)	IC50	Observed Effect	Reference
HGC-27	Proliferation Assay	4-12 μ M	9.129 μ M	Inhibition of proliferation and colony formation	[4]
AGS	Proliferation Assay	4-12 μ M	9.863 μ M	Inhibition of proliferation and colony formation	[4]
HGC-27, AGS	Flow Cytometry	6, 8, 10 μ M	-	Induction of apoptosis (from 7.3% to 24.8% for HGC-27)	[4]
HGC-27	Western Blot	6, 8, 10 μ M	-	Decreased levels of p-ERK, CDK4, and Cyclin D1	[4]

Signaling Pathway: ERK Inhibition in Gastric Cancer



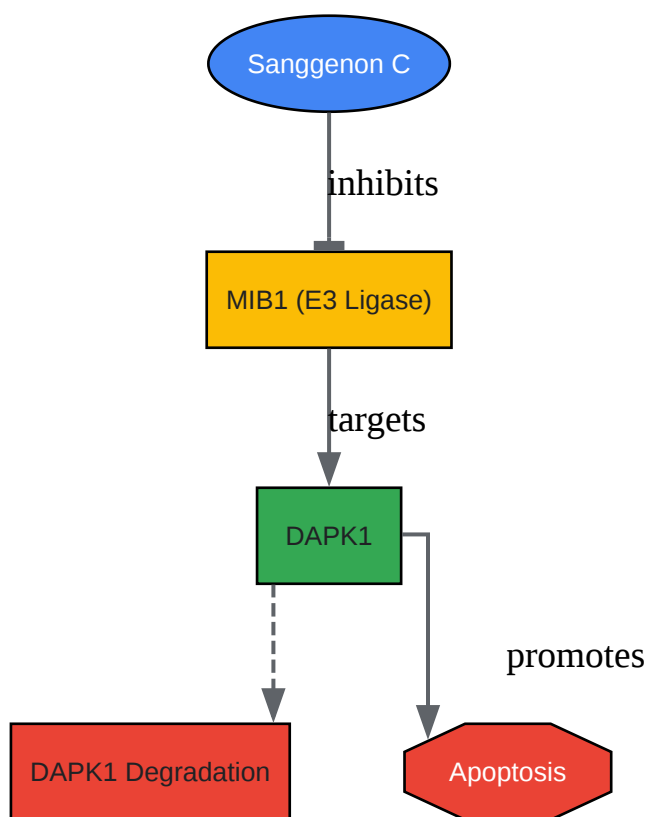
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Caption: **Sanggenon C** blocks the ERK signaling pathway.

Glioblastoma

In glioblastoma (GBM), **Sanggenon C** suppresses cell proliferation and induces apoptosis by modulating the MIB1/DAPK1 axis.[5] It prevents the E3 ubiquitin ligase Mindbomb 1 (MIB1) from mediating the degradation of Death-Associated Protein Kinase 1 (DAPK1). The resulting stabilization of DAPK1 promotes apoptosis. Furthermore, **Sanggenon C** enhances the chemosensitivity of glioblastoma cells to temozolomide (TMZ).[5]

Signaling Pathway: MIB1/DAPK1 Axis in Glioblastoma



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Caption: **Sanggenon C** stabilizes DAPK1 by inhibiting MIB1.

Anti-Inflammatory and Neuroprotective Activity

Sanggenon C exhibits significant anti-inflammatory and neuroprotective properties by modulating key inflammatory pathways.

Inhibition of NF- κ B Pathway

A central mechanism of **Sanggenon C**'s anti-inflammatory action is the inhibition of the NF- κ B signaling pathway.[4][8] In TNF- α -stimulated human synovial cells, it inhibits the adhesion of polymorphonuclear leukocytes (PMNs) by suppressing NF- κ B activation, which in turn downregulates the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).[8] It also inhibits iNOS expression in RAW264.7 macrophage cells.[4]

Table 3: Anti-inflammatory Activity of **Sanggenon C**

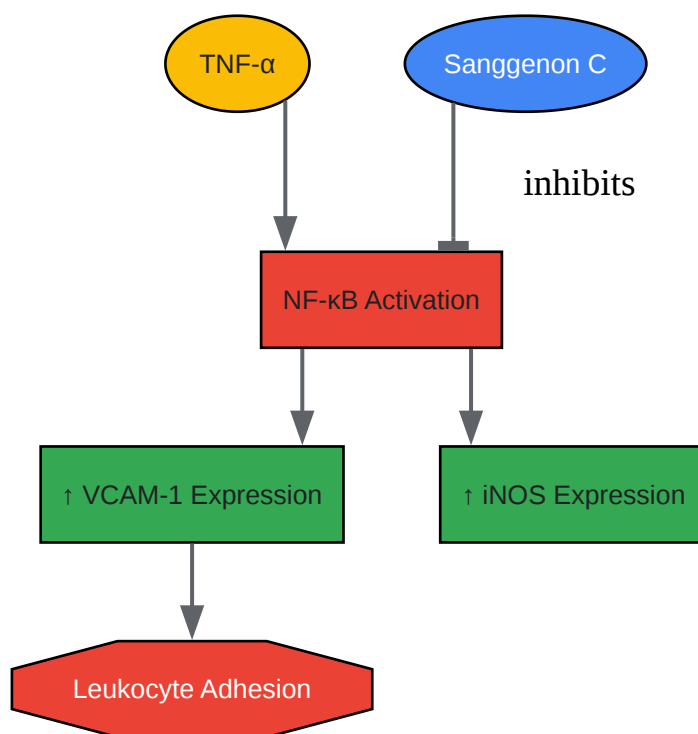
System/Cell Line	Stimulant	Concentration	IC50	Observed Effect	Reference
PMN-HSC Adhesion	TNF- α	Not specified	27.29 nmol/L	Inhibition of PMN adhesion to human synovial cells	[8]
PMN-HSC Adhesion	IL-1 β	Not specified	54.45 nmol/L	Inhibition of PMN adhesion to human synovial cells	[8]
Human Synovial Cells	TNF- α	Not specified	-	Inhibition of VCAM-1 expression and NF- κ B activation	[8]
RAW264.7 Cells	Not specified	Not specified	-	Inhibition of iNOS expression and NF- κ B activity	[1][4]

Experimental Protocol: PMN Adhesion Assay[8]

- Cell Culture: Human synovial cells (HSC) were cultured to confluence. Human polymorphonuclear leukocytes (PMNs) were isolated from peripheral blood.
- Stimulation: HSCs were stimulated with TNF- α (50 kU/L) or IL-1 β (50 kU/L) for 12 hours in the presence or absence of **Sanggenon C**.
- Adhesion Measurement: PMNs were added to the HSC monolayer and incubated. Non-adherent PMNs were washed away, and the number of adherent PMNs was quantified using the MTT colorimetric assay.

- **NF-κB Activation:** Nuclear extracts were prepared from treated HSCs, and NF-κB activation was measured by electrophoretic mobility shift assay (EMSA).

Signaling Pathway: NF-κB Inhibition in Inflammation



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Caption: **Sanggenon C** anti-inflammatory mechanism via NF-κB.

Neuroprotection in Cerebral Ischemia-Reperfusion

Sanggenon C demonstrates neuroprotective effects in cerebral ischemia-reperfusion (I/R) injury. In a rat model of middle cerebral artery occlusion (MCAO), pretreatment with **Sanggenon C** significantly reduced neurologic impairment, brain edema, and cerebral infarction.[9] The mechanism involves the inhibition of inflammation and oxidative stress through the regulation of RhoA-ROCK signaling.[9]

Antiviral Activity

Recent studies have highlighted the antiviral potential of **Sanggenon C**. It has been shown to effectively inhibit the replication of Porcine Reproductive and Respiratory Syndrome Virus

(PRRSV).[10] The mechanism involves the upregulation of TRAF2 expression, which in turn inhibits the PRRSV-induced activation of the NF- κ B signaling pathway.[10] At a concentration of 10 μ M, it also showed inhibitory effects against Porcine Epidemic Diarrhea Virus (PEDV), Porcine Circovirus type 2 (PCV2), and Classical Swine Fever Virus (CSFV).[10]

Cardioprotective Effects

Sanggenon C exerts protective effects against cardiac hypertrophy and fibrosis.[4] This is achieved through the suppression of the calcineurin/NFAT2 signaling pathway. In animal models, **Sanggenon C** improved impaired cardiac function following aortic banding.[4]

Antibacterial Activity

Sanggenon C has been identified as a potent antibacterial agent, particularly against Gram-positive bacteria from the ESKAPE panel.[11][12] It shows significant activity against various strains of *Enterococcus faecalis*, *Enterococcus faecium*, and *Staphylococcus aureus*.[11]

Table 4: Antibacterial Activity of **Sanggenon C**

Bacterial Strain	Assay	MIC Value	Reference
E. faecalis	Broth microdilution	3.125 μ M	[11]
E. faecium	Broth microdilution	3.125 μ M	[11]
S. aureus	Broth microdilution	3.125 μ M	[11]

Pharmacokinetics and Extraction

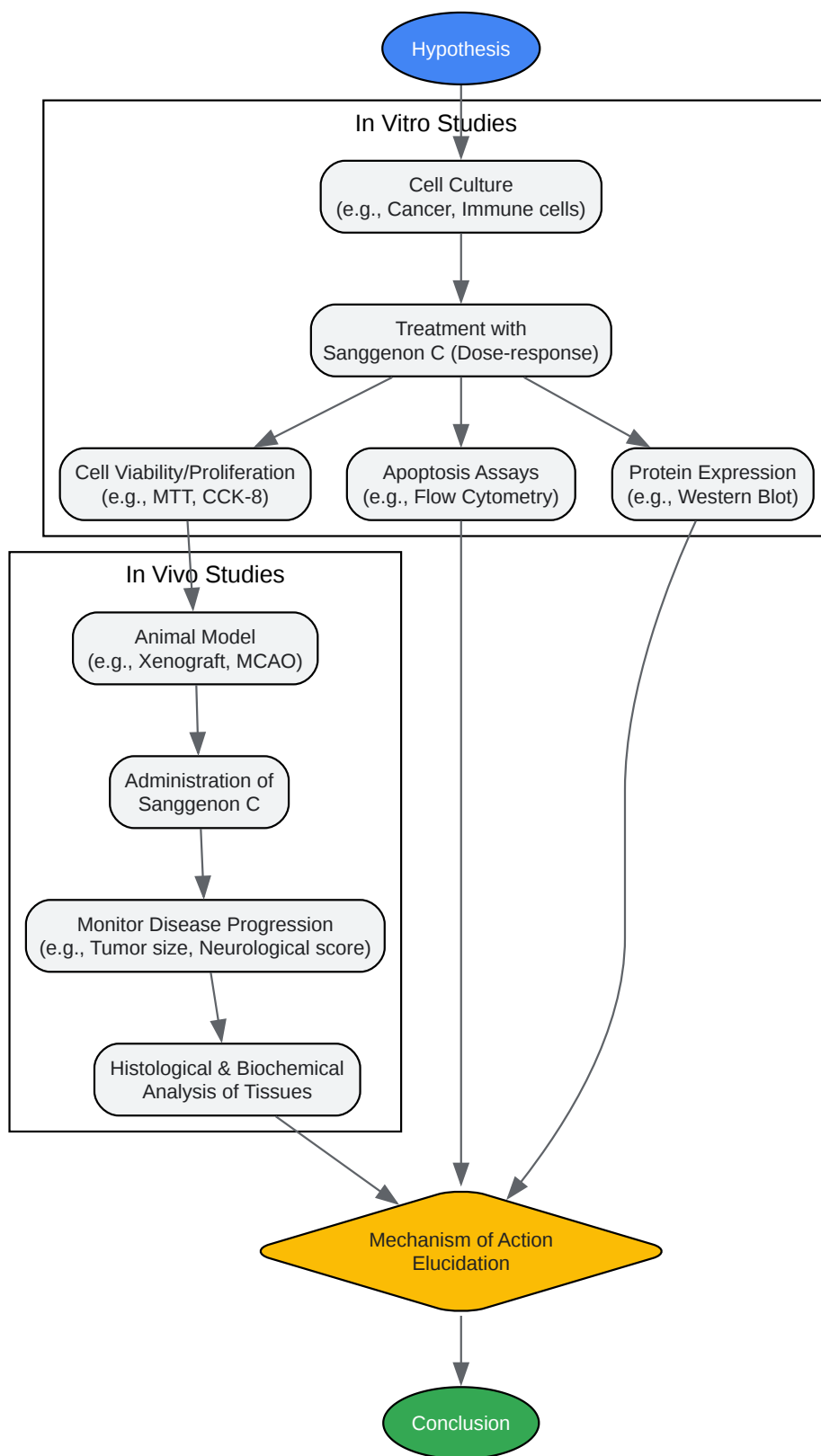
Pharmacokinetics

Preclinical in vivo studies in BALB/c mice have evaluated the oral administration of a *Morus alba* root bark extract (MA60), rich in **Sanggenon C** and D.[13] The results showed moderate treatment effects, with low serum concentrations of **Sanggenon C** detected, suggesting potential issues with oral bioavailability.[13] This has led to the proposal of alternative administration routes, such as inhalation, to improve local drug delivery for respiratory infections.[14] Biopharmaceutical profiling showed that **Sanggenon C** is more lipophilic and cytotoxic than its stereoisomer Sanggenon D, indicating better cellular penetration.[14]

Extraction and Isolation

Sanggenon C is a natural flavonoid extracted from the root bark of *Morus alba*.^[15] The general extraction process involves refluxing the dried root barks with methanol. The resulting extract is then suspended in water and partitioned sequentially with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol. **Sanggenon C** is typically isolated from these fractions using repeated column chromatography techniques.^[15]

Workflow: General Experimental Approach for Bioactivity Screening



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Caption: A typical workflow for investigating **Sanggenon C**.

Conclusion

Sanggenon C is a multifaceted natural compound with a broad spectrum of potent biological activities, including anti-cancer, anti-inflammatory, neuroprotective, antiviral, and antibacterial effects. Its mechanisms of action are diverse, involving the modulation of critical signaling pathways such as NF- κ B, ERK, and the mitochondrial apoptosis pathway. While its therapeutic potential is significant, further research is required to address challenges related to its bioavailability and to fully elucidate its complex mechanisms. The detailed experimental data and protocols summarized in this review provide a solid foundation for future studies aimed at translating the promising preclinical findings of **Sanggenon C** into clinical applications.

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